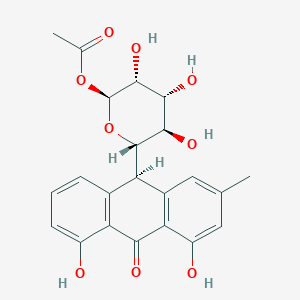

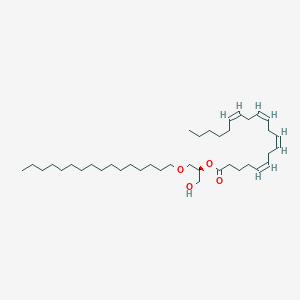

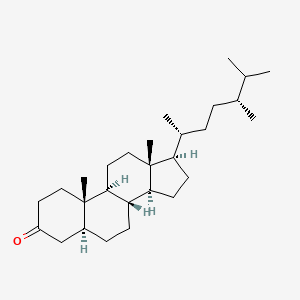

![molecular formula C72H100CoN18O17P B1255918 (2S,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;cobalt(3+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate](/img/structure/B1255918.png)

(2S,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;cobalt(3+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of coenzyme B12 is highly complex due to its intricate structure. The core structure of coenzyme B12 is based on a corrin ring with a central cobalt ion. The synthetic routes involve multiple steps, including the formation of the corrin ring and the incorporation of the cobalt ion . The reaction conditions typically require specific pH levels, temperatures, and the presence of reducing agents to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of coenzyme B12 is primarily achieved through microbial fermentation. Microorganisms such as Propionibacterium freudenreichii and Pseudomonas denitrificans are commonly used for this purpose . The fermentation process involves the cultivation of these microorganisms in nutrient-rich media, followed by the extraction and purification of coenzyme B12 .

Análisis De Reacciones Químicas

Types of Reactions: Coenzyme B12 undergoes various types of reactions, including isomerization, dehalogenation, and methyl transfer . These reactions are facilitated by the formation and cleavage of the cobalt-carbon bond within the molecule .

Common Reagents and Conditions: Common reagents used in reactions involving coenzyme B12 include reducing agents such as sodium borohydride and oxidizing agents like hydrogen peroxide . The reaction conditions often require specific pH levels and temperatures to ensure optimal activity of the coenzyme .

Major Products: The major products formed from reactions involving coenzyme B12 depend on the specific reaction type. For example, isomerization reactions may produce different isomers of a compound, while methyl transfer reactions result in the formation of methylated products .

Aplicaciones Científicas De Investigación

Coenzyme B12 has a wide range of scientific research applications across various fields:

Chemistry: In chemistry, coenzyme B12 is used as a catalyst for various organic reactions, including radical-mediated rearrangements and reductions .

Biology: In biology, coenzyme B12 is essential for the functioning of enzymes involved in DNA synthesis and repair, as well as in the metabolism of fatty acids and amino acids .

Medicine: In medicine, coenzyme B12 is used to treat vitamin B12 deficiency, which can lead to conditions such as pernicious anemia and neurological disorders . It is also being explored as a potential therapeutic agent for various diseases due to its role in cellular metabolism .

Industry: In industry, coenzyme B12 is used in the production of pharmaceuticals and as a nutritional supplement in animal feed .

Mecanismo De Acción

Coenzyme B12 exerts its effects by serving as a cofactor for enzymes such as methionine synthase and methylmalonyl-CoA mutase . Methionine synthase is essential for the synthesis of purines and pyrimidines, which are the building blocks of DNA . Methylmalonyl-CoA mutase is involved in the metabolism of fatty acids and amino acids . The molecular targets of coenzyme B12 include these enzymes, and its mechanism of action involves the formation and cleavage of the cobalt-carbon bond within the molecule .

Comparación Con Compuestos Similares

Coenzyme B12 is unique among the cobalamins due to its specific role as a cofactor for radical-mediated enzymatic reactions . Similar compounds include:

Methylcobalamin: Another biologically active form of vitamin B12, which serves as a cofactor for methionine synthase in the cytosol.

Hydroxocobalamin: A form of vitamin B12 used in the treatment of vitamin B12 deficiency and cyanide poisoning.

Cyanocobalamin: A synthetic form of vitamin B12 commonly used in supplements and fortified foods.

Coenzyme B12 is distinct from these compounds due to its unique role in radical-mediated reactions and its specific molecular structure .

Propiedades

Fórmula molecular |

C72H100CoN18O17P |

|---|---|

Peso molecular |

1579.6 g/mol |

Nombre IUPAC |

(2S,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;cobalt(3+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate |

InChI |

InChI=1S/C62H90N13O14P.C10H12N5O3.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);2-4,6-7,10,16-17H,1H2,(H2,11,12,13);/q;-1;+3/p-2/t31?,34?,35?,36?,37?,41-,52-,53-,56?,57+,59?,60?,61?,62?;4-,6-,7-,10+;/m11./s1 |

Clave InChI |

OAJLVMGLJZXSGX-PMDPKNCCSA-L |

SMILES isomérico |

CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[CH2-][C@@H]1[C@H]([C@H]([C@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.[Co+3] |

SMILES canónico |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[CH2-]C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[Co+3] |

Sinónimos |

3',4'-anhydroadenosylcobalamin 5'-deoxyadenosylcobalamin adenosylcobalamin AdoCbl cobamamide coenzyme B12 desoxyadenosylcobalamine dibencozide Indusil T vitamin B12 coenzyme |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

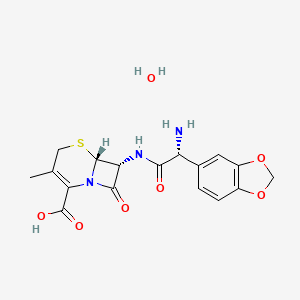

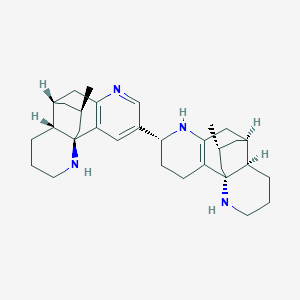

![8-[(2S,3R)-3-(8-Hydroxyoctyl)oxiran-2-yl]octanoic acid](/img/structure/B1255846.png)

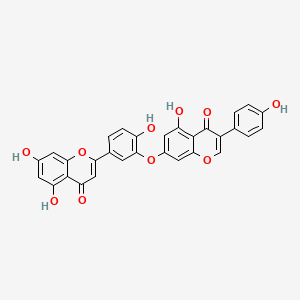

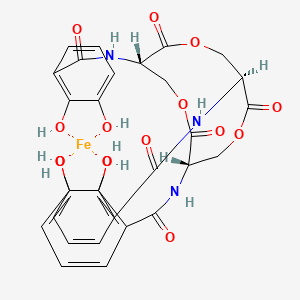

![1-cyclohexyl-2-(1H-imidazol-2-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B1255852.png)

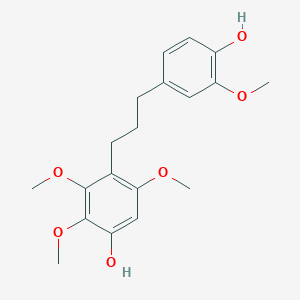

![5-amino-N-(2-methoxy-5-methylphenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]-4-triazolecarboxamide](/img/structure/B1255853.png)